molecular formula C22H28O4 B118471 Estradiol diacetate CAS No. 3434-88-6

Estradiol diacetate

Cat. No. B118471
CAS RN: 3434-88-6
M. Wt: 356.5 g/mol
InChI Key: VQHQLBARMFAKSV-AANPDWTMSA-N
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Description

Synthesis Analysis

The synthesis of estradiol and its derivatives involves a complex process that is not fully understood. The genes required for estradiol synthesis and action are represented in the zebra finch genome assembly, though the complement of steroidogenic genes may be smaller in birds than in mammals . The actual biosynthetic strategy does indeed involve a head-to-head union of terpenoid pyrophosphates .


Molecular Structure Analysis

Estradiol diacetate has a molecular formula of C22H28O4 and a molecular weight of 356.4553 . The IUPAC name is [(8R,9S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate .


Chemical Reactions Analysis

This compound is an estrogen ester, which means it is hydrolyzed into estrogens in the body. The rate of hydrolysis depends on the length of the ester chain . The exact chemical reactions involving this compound are not well documented.

Scientific Research Applications

Cognitive Functions and Neuroprotection

  • Alzheimer's Disease and Cognitive Decline : Estradiol has shown potential benefits in improving cognitive functions and emotional well-being in women with senile dementia-Alzheimer's type (SDAT). Initial studies suggest that low dosages of estradiol may improve attention, orientation, mood, and social interaction in some postmenopausal women with SDAT, particularly those with an affective disorder, older age at onset, and evidence of osteoporosis, although the potential for serious side effects necessitates careful clinical trials before routine use (Fillit et al., 1986).

  • Neuroprotective Effects Against Ischemic Injury : Estradiol has been documented to have neuroprotective effects against ischemic brain injury. Research demonstrates that physiological levels of estradiol can reduce brain injury induced by experimental models of ischemia, highlighting its potential in mitigating neurodegenerative conditions associated with aging and hypoestrogenicity (Wise & Dubal, 2000).

Interaction with Neurotransmitter Systems

  • Modulation of NMDA Receptors : Estradiol selectively increases the density of NMDA agonist sites in the CA1 region of the hippocampus, indicating its role in enhancing the hippocampus's sensitivity to glutamate activation. This effect may underlie estradiol's influence on learning and seizure activity, suggesting a complex interaction with neurotransmitter systems that modulate cognitive functions and emotional responses (Weiland, 1992).

Influence on Bone Metabolism

  • Osteoporosis and Bone Metabolism : A metabolomics study on the effect of 17-beta-estradiol on osteoclasts, cells involved in bone resorption, reveals that estradiol alters the levels of certain intracellular metabolites including lysophosphatidylcholines and amino acid derivatives. This suggests estradiol's potential role in inhibiting osteoclast proliferation and differentiation, thereby contributing to its clinical use in alleviating osteoporosis (Xiaoyan Liu et al., 2015).

Mechanism of Action

Target of Action

Estradiol diacetate (EDA), or estradiol 3,17β-diacetate, is an estrogen and an estrogen ester . The primary targets of EDA are the estrogen receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

This compound, as a prodrug of estradiol, exerts its effects by binding to the estrogen receptors . Once bound, the estrogen receptor-ligand complex can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in the modulation of protein synthesis and cellular function, which is the basis for the physiological and pharmacological actions of estradiol .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by estrogen. These pathways are involved in a wide range of biological processes, including reproductive physiology, bone health, cardiovascular function, and cognitive health .

Pharmacokinetics

This compound is a prodrug ester of estradiol, which means it is metabolized in the body to produce estradiol . The use of an ester side-chain, such as in this compound, improves the oral bioavailability of estradiol, which has low oral bioavailability on its own . This is because the ester side-chain increases the lipophilicity of the compound, enhancing its absorption and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its conversion to estradiol and the subsequent activation of estrogen receptors. This can lead to a variety of effects, depending on the specific tissues and cells involved. For example, in the reproductive system, activation of estrogen receptors can influence the menstrual cycle, fertility, and pregnancy . In bone, it can help maintain bone density . In the brain, it can affect mood and cognitive function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the absorption, distribution, metabolism, and excretion of the compound can impact its action and efficacy. These factors can include the individual’s age, sex, health status, genetic factors, diet, and use of other medications . Additionally, factors that affect the stability of the compound, such as temperature and pH, can also influence its action .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHQLBARMFAKSV-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955895
Record name Estradiol diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3434-88-6
Record name Estradiol, diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3434-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol-3,17-diacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol diacetate
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Record name Estradiol-3,17-diacetate
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Synthesis routes and methods

Procedure details

Under nitrogen, acetic anhydride (50 mL, 264.5 mmol) was added to a solution of estradiol (1a) (20.0 g, 73.43 mmol) in dry pyridine (200 mL). The reaction mixture was stirred at room temperature overnight (16 h). The next morning, analysis by tlc (5% acetone/CH2Cl2) indicated a complete reaction. The mixture was cooled in an ice bath and the excess acetic anhydride quenched by addition of methanol (25 mL). The mixture was stirred at 0° C. for one hour and then allowed to warm to room temperature. The solvents were removed in vacuo and the solid residue crystallized from hot methanol to give the pure diacetate (2a) (24.87 g, 95%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Q & A

Q1: How does estradiol diacetate differ from estradiol in terms of its metabolism in the skin?

A: this compound, a double ester of estradiol, undergoes enzymatic conversion in the skin to estradiol. Research suggests that ultrasound pretreatment of hairless mouse skin can significantly reduce the rate constants of skin metabolism for both this compound and its intermediate metabolite, estradiol monoacetate []. This highlights the potential influence of external factors on the bioconversion kinetics of estradiol esters.

Q2: Can Fusarium culmorum differentiate between various steroid esters for hydrolysis?

A: Yes, Fusarium culmorum exhibits regioselective hydrolysis of ester bonds in specific steroid esters. For instance, while it hydrolyzes 4-ene-3-oxo steroid esters at the C-17 position, this compound undergoes hydrolysis primarily at the C-3 position []. This selectivity impacts the metabolic products generated, as evidenced by the absence of estrone (a major estradiol metabolite) when this compound is transformed by this microorganism.

Q3: How does the presence of a chlorine atom at the C-4 position affect the metabolism of testosterone acetate by Fusarium culmorum?

A: The introduction of a chlorine atom at the C-4 position significantly alters the metabolic pathway. Unlike testosterone propionate which yields both 6β- and 15α-hydroxy derivatives, 4-chlorotestosterone acetate primarily results in the formation of 3β,15α-dihydroxy-4α-chloro-5α-androstan-17-one []. Notably, 6β-hydroxy-4-chloroandrostenedione, a common product of 4-chlorotestosterone metabolism, is not detected after the transformation of 4-chlorotestosterone acetate by Fusarium culmorum. This suggests that the chlorine atom at C-4 hinders 17β-saponification and diverts the metabolic pathway.

Q4: Beyond its use in hormone replacement therapy, are there other applications for this compound in scientific research?

A: this compound serves as a valuable starting material for synthesizing novel compounds with potential biological activities. For example, it can be utilized in boron trifluoride etherate-catalyzed aldol condensation reactions with steroid sapogenins to create unique hybrid steroid dimers []. These novel compounds may possess distinct pharmacological profiles and could be further explored for therapeutic applications.

Q5: Can this compound be chemically modified to create new molecules for research?

A: Yes, the structure of this compound can be modified to create new molecules with potentially different biological properties. For example, regioselective A-ring iodination of estradiol diacetates can be achieved []. This type of chemical modification allows researchers to explore the structure-activity relationship of this compound derivatives and potentially develop compounds with enhanced activity, selectivity, or other desirable characteristics.

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